molecular formula C19H17NO B1655716 9-Benzyl-1,2,3,9-tetrahydro-4H-carbazol-4-one CAS No. 41175-05-7

9-Benzyl-1,2,3,9-tetrahydro-4H-carbazol-4-one

Cat. No. B1655716
CAS RN: 41175-05-7
M. Wt: 275.3 g/mol
InChI Key: KOEAQSVFZXPGBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Benzyl-1,2,3,9-tetrahydro-4H-carbazol-4-one is a useful research compound. Its molecular formula is C19H17NO and its molecular weight is 275.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-Benzyl-1,2,3,9-tetrahydro-4H-carbazol-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Benzyl-1,2,3,9-tetrahydro-4H-carbazol-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

41175-05-7

Product Name

9-Benzyl-1,2,3,9-tetrahydro-4H-carbazol-4-one

Molecular Formula

C19H17NO

Molecular Weight

275.3 g/mol

IUPAC Name

9-benzyl-2,3-dihydro-1H-carbazol-4-one

InChI

InChI=1S/C19H17NO/c21-18-12-6-11-17-19(18)15-9-4-5-10-16(15)20(17)13-14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2

InChI Key

KOEAQSVFZXPGBU-UHFFFAOYSA-N

SMILES

C1CC2=C(C(=O)C1)C3=CC=CC=C3N2CC4=CC=CC=C4

Canonical SMILES

C1CC2=C(C(=O)C1)C3=CC=CC=C3N2CC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (60% in oil; 0.207 g, 5.18 mmol) is washed three times with hexane. DMF (3 mL) is added, followed by 36B added in portions. A moderate exotherm ensued; THF (3 mL) is added. After ten minutes benzyl bromide (1.047 g, 6.12 mmol) is added. After stirring for 4 h, an additional 0.1 g of benzyl bromide is added. The mixture is stirred overnight and then the solvents are removed; the residue is partitioned between CH2C2 and aq. sodium bicarbonate. The organic layers are dried over sodium sulfate. Chromatography on silica gel (150 mL) using CH3OH—CH2Cl2 (1/99) as eluent, followed by re-chromatography of mixed fractions using EtOAc-hexane (30/70), gave 1.023 g (79%) of the title compound; mp 157.0-157.5° C.; IR (drift) 2940, 1636, 1610, 1530, 1484, 1464, 1445, 1399, 1357, 1187, 1133, 749, 742, 731, 698 cm−1; 1H NMR (CDCl3) δ2.23, 2.60, 2.88, 5.34, 7.03, 7.2-7.3, 8.30. Anal. Calcd for C19H17NO: C, 82.88; H, 6.22; N, 5.09. Found: C, 82.51; H, 6.21; N, 5.13.
Quantity
0.207 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
36B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
reactant
Reaction Step Four
Quantity
1.047 g
Type
reactant
Reaction Step Five
Quantity
0.1 g
Type
reactant
Reaction Step Six
Yield
79%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.